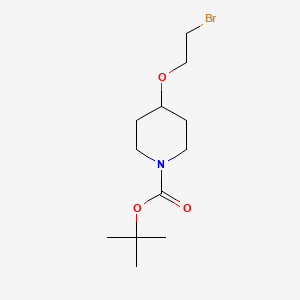

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromoethoxy substituent. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The Boc group enhances stability during reactions, while the bromoethoxy moiety serves as a versatile electrophilic site for nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTESIKRAHHMHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552504-74-1 | |

| Record name | tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones under specific conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution: Formation of new piperidine derivatives with different functional groups.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of piperidine derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in the treatment of neurological disorders and as analgesics .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing the bromoethoxy group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby altering their function .

Comparison with Similar Compounds

Substituent Variations and Reactivity

The compound’s reactivity and applications are influenced by the nature of its substituents. Key analogs include:

Key Observations :

- Bromo vs. Chloro : The bromoethoxy group in the target compound offers superior leaving-group ability compared to chloro derivatives, enhancing its utility in SN2 reactions .

- Aromatic vs. Aliphatic Bromine : Analogs with aromatic bromine (e.g., 4-bromobenzyloxy) exhibit higher stability in cross-coupling reactions but require harsher conditions (e.g., Pd catalysts) compared to aliphatic bromoethoxy groups .

- Aminoethoxy vs. Bromoethoxy: The aminoethoxy analog () is less electrophilic but enables pH-sensitive conjugations, contrasting with the bromoethoxy group’s role in alkylation.

Physical and Chemical Properties

Notes:

Pharmaceutical Intermediates

- Antiprotozoal Agents: Derivatives like tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate show moderate antiprotozoal activity, though the bromoethoxy analog’s efficacy remains unexplored .

- Kinase Inhibitors : Brominated piperidines are precursors in kinase inhibitor synthesis, where the bromine aids in late-stage functionalization .

Material Science

- Cross-Linking Agents: The bromoethoxy group’s reactivity enables its use in polymer cross-linking, outperforming aminoethoxy derivatives in radical-initiated processes .

Biological Activity

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₈BrN₃O₂

- Molecular Weight : 304.19 g/mol

- CAS Number : 301221-79-4

The compound features a piperidine ring substituted with a tert-butyl group and a bromoethoxy moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromo group can enhance the lipophilicity, potentially improving membrane penetration and activity against bacterial strains.

- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

- NLRP3 Inhibition : Recent findings highlight the compound's ability to inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced pyroptosis in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| NLRP3 Inflammasome | Reduces pyroptosis in THP-1 macrophages |

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

2. Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This was particularly noted in breast cancer cells, where IC50 values were reported in the low micromolar range, indicating potent anticancer activity.

3. Inflammation Model

In a model of acute inflammation using THP-1 cells, this compound showed a marked decrease in IL-1β release upon treatment. This suggests that the compound could be beneficial in managing inflammatory diseases by targeting the NLRP3 inflammasome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.